2-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-3-2-4-9(7-8)11-13-10(5-6-12)15-14-11/h2-4,7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQISEUALRZOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of m-tolyl hydrazine with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, including amides and esters.
Scientific Research Applications
2-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would be elucidated through detailed studies involving techniques like molecular docking, enzyme assays, and cellular studies.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The 1,2,4-oxadiazole scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula (C₁₁H₉N₃O).
Key Observations:
- Substituent Size and Flexibility: The m-tolyl group in the target compound is smaller and less flexible than the imidazo[1,2-a]pyridin-2-ylmethyl group in Z1783799713, which may reduce steric hindrance in binding pockets .
- Positional Isomerism: The o-tolyl analog (QZ-2826) differs from the m-tolyl compound in steric and electronic profiles, which could alter solubility and target affinity .
Physicochemical Properties
- Lipophilicity: The m-tolyl group increases logP compared to polar substituents (e.g., inden-ol in Z1783799713), enhancing membrane permeability.
Biological Activity
2-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The oxadiazole ring structure is known for its diverse applications and interactions with various biological targets, making this compound a candidate for further research in drug discovery.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- m-Tolyl Group : A methyl-substituted phenyl group that enhances the compound's lipophilicity and potential interactions with biological targets.
- Acetonitrile Group : Contributes to the compound's reactivity and solubility.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity. Compounds with similar oxadiazole structures have been shown to possess cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds derived from oxadiazoles have demonstrated IC50 values in the micromolar range against human leukemia and breast cancer cell lines, suggesting that this compound might also exhibit comparable potency .
Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Activation of p53 Pathway : Similar compounds have been shown to increase p53 expression levels, leading to enhanced apoptotic activity .
- Caspase Activation : Compounds have been observed to activate caspases, which are crucial for the execution phase of apoptosis .
Synthesis
The synthesis of this compound can be achieved through several methodologies. A common method involves the reaction of m-tolyl hydrazine with a suitable carbonyl compound to form the oxadiazole ring followed by subsequent nitrile formation.
Comparative Biological Activity Table
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 5-Aryl-1,2,4-Oxadiazoles | Contains aryl substituents at position 5 | Antimicrobial and anticancer activities |
| Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | Propanoate side chain | HKT-inhibitory activity |
| Oxadiazol-thiadiazoles | Contains thiadiazole in addition to oxadiazole | Diverse biological activities including anti-inflammatory effects |
These compounds demonstrate the potential for structural modifications to enhance biological activity.
In Vivo Studies
While direct in vivo studies on this compound are scarce, related oxadiazole derivatives have shown promising results in animal models for both anticancer and anti-inflammatory applications .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1,2,4-oxadiazole derivatives like 2-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile?
- Methodological Answer : Synthesis typically involves cyclization of nitrile precursors with hydroxylamine derivatives. For example, in related oxadiazole syntheses, DMSO as a solvent at 150°C for 10 minutes improved radiochemical yields during nucleophilic substitution (e.g., 18F-AZD9272 synthesis) . Solvent selection (acetonitrile, DMF, DMSO) and temperature optimization are critical for reducing side reactions. Purification via HPLC or flash column chromatography (e.g., 8–50% solvent gradients) is recommended for isolating high-purity products .
Q. How can X-ray crystallography and software tools like SHELXL aid in structural confirmation of this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution crystallographic data can resolve bond lengths, angles, and torsional conformations of the oxadiazole ring and m-Tolyl substituent. For macromolecular applications, SHELXPRO interfaces with refinement pipelines, particularly for resolving twinned crystals or high-symmetry space groups .
Q. What safety protocols are recommended for handling acetonitrile-containing derivatives in lab settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation. Stability tests indicate that such compounds are generally stable under dry, cool storage but may decompose under combustion, releasing toxic gases (e.g., CO, NOx) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the oxadiazole ring) impact biological activity or physicochemical properties?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., tert-butyl oxadiazole derivatives) reveal that electron-withdrawing groups (e.g., halogens) on the aryl ring enhance metabolic stability but may reduce solubility. For instance, replacing methoxy with trifluoromethyl groups increased Plasmodium N-myristoyltransferase inhibition by altering lipophilicity (logP) . Computational modeling (e.g., DFT calculations) can predict substituent effects on reactivity and binding affinity.
Q. How can contradictory data from different synthetic routes (e.g., yield disparities) be resolved?
- Methodological Answer : Contradictions often arise from varying reaction kinetics or purification methods. For example, tert-butyl oxadiazole derivatives synthesized via imidamide intermediates showed yield differences (10–77%) due to competing side reactions. Systematic optimization (e.g., monitoring reaction progress via TLC/HPLC and adjusting stoichiometry) is critical. Reproducibility can be validated using standardized protocols, such as refluxing in acetic acid for 3–5 hours for cyclization .
Q. What strategies are effective in improving the bioavailability of this compound for in vivo studies?
- Methodological Answer : Bioavailability can be enhanced via prodrug approaches (e.g., esterification of the acetonitrile group) or formulation with solubilizing agents (e.g., PEG-based carriers). Patent data on similar oxadiazole derivatives highlight morpholinoethyl or piperidine carboxylate modifications to improve pharmacokinetics .
Q. How can computational methods guide the design of novel derivatives targeting specific enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like sphingosine kinase or glutamate receptors. Ligand efficiency metrics (e.g., LELP) help prioritize derivatives with balanced lipophilicity and potency. For example, oxadiazole-azetidine hybrids showed improved inhibition due to optimal steric fit in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
